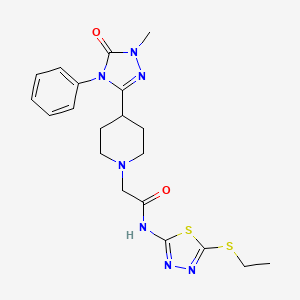

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N7O2S2/c1-3-30-19-23-22-18(31-19)21-16(28)13-26-11-9-14(10-12-26)17-24-25(2)20(29)27(17)15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3,(H,21,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYWQMFOSLIEAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CN2CCC(CC2)C3=NN(C(=O)N3C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N7O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamide is a complex synthetic compound that belongs to the class of thiadiazole and triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with an ethylthio group and is linked to a piperidine moiety that carries a triazole derivative. This structural complexity contributes to its potential biological activities.

Biological Activity Overview

Research indicates that thiadiazole and triazole derivatives exhibit significant biological activities. The following sections summarize key findings related to the biological activity of the compound .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically:

- In vitro Studies : Compounds similar to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

Antifungal Activity

The compound's antifungal properties were also assessed:

- Activity Against Fungi : It has shown effectiveness against various fungal strains including Candida albicans and Aspergillus niger. The antifungal activity was evaluated using disk diffusion methods and broth microdilution techniques .

Anti-inflammatory and Analgesic Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties:

- Mechanism of Action : The proposed mechanism involves the inhibition of pro-inflammatory cytokines through modulation of the IL-6/JAK/STAT3 signaling pathway .

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in clinical applications:

- Antimicrobial Efficacy Study : A study published in Nature demonstrated that triazolo-thiadiazole derivatives showed improved antibacterial activity compared to their parent structures. This study utilized molecular dynamics simulations to understand the binding interactions better .

- Toxicity Evaluation : Toxicity assessments in human cell lines (MCF7 cancer cells and HK2 non-cancerous cells) indicated low toxicity levels for compounds containing the thiadiazole moiety, suggesting a favorable safety profile for further development .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. For instance, derivatives of thiadiazole compounds have shown effectiveness against Xanthomonas oryzae and Rhizoctonia solani, with some derivatives demonstrating higher efficacy than commercial fungicides like hymexazol . The structural modifications in the thiadiazole ring are crucial for enhancing antimicrobial activity.

Anticancer Potential

Research indicates that thiadiazole derivatives can inhibit enzymes involved in cell division, suggesting potential applications in cancer therapy. Mechanistic studies show that these compounds can disrupt key biological processes by targeting specific molecular pathways .

Pesticide Development

Thiadiazole derivatives are increasingly recognized for their role in crop protection. Studies have demonstrated that substituents on the thiadiazole ring can significantly enhance the antibacterial activity against phytopathogenic microorganisms. For example, certain derivatives have been found to outperform traditional agricultural bactericides .

Fungicidal Properties

The compound's ability to inhibit fungal growth makes it a candidate for developing new fungicides. Its efficacy against various fungal strains highlights its potential as a biopesticide, which could be vital for sustainable agricultural practices .

Synthesis of Novel Materials

The synthetic routes for thiadiazole derivatives often involve advanced techniques such as microwave-assisted synthesis and continuous flow reactors. These methods not only improve yield but also allow for the creation of novel materials with tailored properties.

Polymeric Applications

Thiadiazole compounds are being explored for their incorporation into polymer matrices to enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several classes of thiadiazole-acetamide derivatives:

Thiadiazole-Acetamides with Aromatic Substituents N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (4g): Features a 4-chlorophenyl group on the thiadiazole and a 4-fluorophenylpiperazine moiety. The chlorophenyl group enhances lipophilicity, while the fluorophenylpiperazine may influence receptor binding .

Thiadiazole-Acetamides with Heterocyclic Substituents

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide () : Incorporates a thienylpyridazinyl group, which may enhance π-π stacking interactions in biological targets. Its low water solubility (1.5 μg/mL at pH 7.4) highlights the impact of bulky substituents on hydrophilicity .

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide () : The methoxyphenyl-pyrimidoindole substituent introduces hydrogen-bonding and steric bulk, likely affecting bioavailability .

Piperidine/Piperazine-Containing Analogues

- N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () : These compounds demonstrate the importance of the piperidine-ethylthio linker in modulating solubility and target engagement. Their synthesis via coupling reactions aligns with methods applicable to the target compound .

- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide () : The hexahydroquinazolinyl group introduces conformational rigidity, contrasting with the target compound’s flexible triazolone-piperidine system .

Physicochemical Properties

- Melting Points : Higher melting points in 4g (203–205°C) compared to 4i (162–164°C) suggest stronger intermolecular forces (e.g., π-stacking or hydrogen bonding) in the fluorophenylpiperazine derivative .

- Solubility : The thienylpyridazinyl derivative’s low solubility (1.5 μg/mL) underscores the trade-off between lipophilic substituents and aqueous solubility .

Spectroscopic and Structural Insights

- IR Spectroscopy : All compounds show characteristic NH (~3300 cm⁻¹), C=O (~1650–1685 cm⁻¹), and C=N (~1600 cm⁻¹) stretches, consistent with thiadiazole-acetamide frameworks .

- NMR Data : In analogous compounds ( and ), substituents on the thiadiazole and piperidine rings cause distinct chemical shifts. For example, the 4-chlorophenyl group in 4g–4i deshields nearby protons, while ethylthio groups (as in the target compound) may induce upfield shifts due to electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.